BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

JAK3 Kinase Inhibition IC50

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1350473-05-0) is a synthetic small molecule belonging to the 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide class. It functions as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), a key enzyme in inflammatory and autoimmune signaling pathways.

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
Cat. No. B11801583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Molecular FormulaC15H18N4O
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4
InChIInChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20)
InChIKeyXWTUMTQBLBTWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: A Selective JAK3 Inhibitor Scaffold


N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS 1350473-05-0) is a synthetic small molecule belonging to the 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide class. It functions as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), a key enzyme in inflammatory and autoimmune signaling pathways [1]. This scaffold was developed and optimized as part of a series of 3-amido-5-cyclopropylpyrrolopyrazines, with the goal of achieving selectivity for JAK3 over other JAK family members, particularly JAK1 [2]. Its structure is characterized by a cyclopropyl substituent at the 2-position of the pyrazine ring and an N-cyclopentyl carboxamide at the 7-position, a combination designed to enhance potency and selectivity profiles compared to earlier, less optimized leads [2].

Why JAK Inhibitor Interchangeability Fails: The Case for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide


The Janus kinase (JAK) family presents a significant challenge for drug discovery and chemical biology tool selection due to the high sequence homology within the ATP-binding pocket. First-generation inhibitors, such as Tofacitinib, broadly inhibit JAK1, JAK2, and JAK3, leading to complex pharmacology and potential dose-limiting side effects. Substituting one pyrrolopyrazine JAK inhibitor for another without direct comparative data is risky. The 5H-pyrrolo[2,3-b]pyrazine scaffold is particularly sensitive to modifications at the C2 and C7 positions, where small changes can invert the JAK1 vs. JAK3 selectivity profile [1]. For instance, within the paper's own series, a shift from a cyclopropyl to a phenoxy ether moiety dramatically altered JAK family selectivity, with some cyclopropyl examples (3r–t) showing no selectivity against JAK1, while a phenoxy derivative (3q) demonstrated >10-fold selectivity [1]. Therefore, the procurement of a specific analog like N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide must be justified by its own quantitative selectivity and potency data, not by class membership.

Quantitative Differentiation Data for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide


JAK3 Biochemical Potency: N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide vs. Tofacitinib

In the foundational patent and medicinal chemistry optimization, the 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide series was designed to improve upon the potency of the clinical JAK inhibitor Tofacitinib. While the specific biochemical IC50 for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide against JAK3 must be sourced from primary assay data, the scaffold's optimization trajectory demonstrated that introduction of the cyclopropyl group and optimized amide moieties yielded compounds with low nanomolar IC50 values against JAK3, surpassing the potency of early leads and matching or exceeding that of Tofacitinib in parallel assays [1]. Direct evidence for the cyclopentyl amide variant's precise IC50 is required to finalize this comparison.

JAK3 Kinase Inhibition IC50

JAK3 vs JAK1 Selectivity Profile: Cyclopropyl-substituted Pyrrolopyrazine vs. Phenoxy Analogs

The medicinal chemistry effort around the pyrrolopyrazine core revealed a critical structure-selectivity relationship. Compounds maintaining the 2-cyclopropyl group (such as N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide) were found to be non-selective against JAK1 in contrast to phenoxy-substituted analogs. Specifically, the paper reports that while the phenoxy example 3q was >10-fold selective for JAK3 over JAK1, the 'cyclopropyl examples 3r–t are not selective against JAK1' [1]. This suggests that the target compound belongs to a sub-series that offers potent, balanced JAK3/JAK1 inhibition, which may be preferable in contexts where broader target engagement is desired, as opposed to the more JAK3-specific phenoxy series.

JAK1 JAK3 Kinase Selectivity

Crystallographic Binding Mode: JAK3 Co-crystal Structure Confirms Pyrrolopyrazine Scaffold Conformation

The binding mode of the 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide core to the JAK3 kinase domain has been experimentally determined via X-ray crystallography. A co-crystal structure of a closely related analog, 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ((S)-1,2,2-trimethyl-propyl)-amide, bound to JAK3 is available (PDB ID: 4HVD) at 1.85 Å resolution [1]. The structure reveals that the 2-cyclopropyl moiety occupies a hydrophobic pocket near the gatekeeper residue, while the 7-carboxamide forms critical hinge-region hydrogen bonds. This binding conformation is distinct from that of phenoxy-substituted analogs, which extend into a specificity pocket to achieve JAK1 selectivity [2]. This structural data provides a rational basis for selecting a cyclopropyl-substituted compound when occupancy of the hydrophobic back pocket is desired.

Structural Biology JAK3 X-ray Crystallography

Cellular Pathway Selectivity: IL-2 vs. IL-6 Stimulated Responses

A key differentiator for JAK3-targeted compounds is their ability to modulate JAK3/JAK1-dependent IL-2 pathways while sparing JAK1/JAK2/Tyk2-dependent IL-6 pathways. The publication explicitly states that the optimized cyclopropyl pyrrolopyrazine scaffold demonstrated 'functional selectivity for modulation of a JAK3/JAK1-dependent IL-2 stimulated pathway over a JAK1/JAK2/Tyk2-dependent IL-6 stimulated pathway' in cellular models [1]. However, it is critical to note that this specific cellular selectivity was achieved with a highly optimized example from the paper (likely a later-stage analog), not necessarily N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide itself. The unsubstituted cyclopropyl series members (3r–t) lack JAK1 selectivity, which would predict a different cellular functional signature, potentially inhibiting both IL-2 and IL-6 pathways.

Cellular Pharmacology JAK/STAT Signaling Pathway Selectivity

Best Application Scenarios for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide in JAK-Mediated Disease Research


Broad-Spectrum In Vitro Suppression of IL-2 and IL-6 Dependent JAK/STAT Signaling

Based on its predicted lack of JAK1 selectivity [1], N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a strong candidate for experiments requiring simultaneous inhibition of both JAK3/JAK1-dependent (IL-2) and JAK1/JAK2/Tyk2-dependent (IL-6) signaling pathways. This profile is analogous to Tofacitinib but is derived from a distinct chemical scaffold, offering an alternative tool for probing JAK biology where scaffold-specific off-target effects need to be controlled. Researchers can use this compound as a positive control for pan-JAK pathway inhibition in cell-based assays.

Structural Biology Studies Requiring a Defined JAK3 Co-crystal System

The availability of a high-resolution (1.85 Å) JAK3 co-crystal structure for a close 2-cyclopropyl analog (PDB 4HVD) makes this compound series ideal for structure-activity relationship (SAR) studies [1]. When procuring this compound, researchers gain access to a reliable structural framework for soaking experiments or co-crystallization trials, which can accelerate fragment-based drug design or computational docking studies. This structural validation reduces the risk of failed co-crystallization compared to purchasing an analog with an unverified binding mode.

Preclinical In Vivo Models of Inflammation Where Balanced JAK Inhibition is Desired

The parent publication demonstrates that the optimized cyclopropyl pyrrolopyrazine series possesses 'good biopharmaceutical properties' conducive to oral dosing and testing in an acute PK/PD mouse model [2]. While N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide itself may not be the final optimized compound, it represents a key intermediate scaffold. It can be employed in pilot in vivo studies to establish baseline efficacy and pharmacokinetic profiles before investing in a fully optimized lead. Its activity against multiple JAK-dependent pathways may be valuable in models of rheumatoid arthritis or psoriasis where broad cytokine inhibition is beneficial.

Quote Request

Request a Quote for N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.